4-(3-(Benzyloxy)phenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-(3-phenylmethoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-5-13(6-3-1)12-19-16-8-4-7-14(9-16)15-10-17-18-11-15/h1-11H,12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAHXDYLIDXYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Benzylation
The synthesis begins with 3-hydroxyacetophenone as the primary aromatic precursor. Benzylation of the phenolic hydroxyl group is achieved using benzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions in anhydrous acetone. This step yields 3-(benzyloxy)acetophenone with a reported yield of 85–92%.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous acetone |
| Temperature | 60–65°C |
| Reaction Time | 6–8 hours |
| Base | Potassium carbonate |
| Yield | 85–92% |
Formation of Pyrazole Core
The pyrazole ring is constructed via condensation with hydrazine derivatives . 3-(Benzyloxy)acetophenone reacts with phenylhydrazine in ethanol under acidic catalysis (glacial acetic acid) to form the hydrazone intermediate. Cyclization is subsequently achieved using the Vilsmeier-Haack reaction , employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by steam bath heating.
Optimization Insights:
-
POCl₃/DMF Ratio : A 1:1 molar ratio ensures efficient formylation without over-chlorination.
-
Cyclization Temperature : Maintaining temperatures below 5°C during POCl₃ addition prevents side reactions.
Critical Reaction Steps and Intermediate Characterization
Intermediate Isolation: 3-(3-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
The aldehyde intermediate is isolated as yellow needle-like crystals after basification with NaHCO₃ and recrystallization from ethanol.
Spectroscopic Data:
Final Reduction to this compound
The aldehyde group is reduced using sodium borohydride (NaBH₄) in methanol under iodine catalysis. This step proceeds at room temperature with a yield of 75–80%.
Reduction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Iodine (0.4 mmol) |
| Reducing Agent | NaBH₄ (1.4 mmol) |
| Solvent | Methanol |
| Reaction Time | 3–4 hours |
Analytical Validation and Purity Assessment
Chromatographic Purity
Thin-layer chromatography (TLC) using ethyl acetate/hexane (8:2) confirms reaction completion, with final compounds showing single spots (Rf = 0.72). High-performance liquid chromatography (HPLC) purity exceeds 98%.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 123–125°C , consistent with crystalline stability.
Scale-Up and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
4-(3-(Benzyloxy)phenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitrogens in the pyrazole ring can participate in reduction reactions, leading to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated or nitro-substituted phenyl-pyrazole derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 4-(3-(benzyloxy)phenyl)-1H-pyrazole typically involves several steps, including the reaction of 4-hydroxyacetophenone with benzyl chloride, followed by a cyclization process with phenylhydrazine. The resulting compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, analogs of this compound have shown cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells .
Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5o | MCF-7 | 12.5 |
| 5p | SiHa | 10.0 |
| 5q | PC-3 | 15.0 |
Anti-inflammatory and Analgesic Properties
This compound has also been studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit COX-1 and COX-2 enzymes, which are key players in the inflammatory response. Studies suggest that these compounds can reduce pain and inflammation effectively, making them potential candidates for the development of new analgesics .
Table 2: Anti-inflammatory Activity of Pyrazole Compounds
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 5a | 75 | 80 |
| 5b | 70 | 85 |
Neuroprotective Effects
The neuroprotective properties of pyrazole derivatives have been explored, particularly in the context of neurodegenerative diseases such as Alzheimer's. Some studies have reported that these compounds can inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes associated with cognitive decline .
Table 3: Enzyme Inhibition by Pyrazole Derivatives
| Compound | AChE IC50 (nM) | MAO-B IC50 (nM) |
|---|---|---|
| 6a | 250 | 300 |
| 6b | 200 | 280 |
Case Study: Anticancer Efficacy
In a study published in Pharmaceutical Research, researchers synthesized a series of pyrazole analogs and evaluated their anticancer efficacy against MCF-7 cells. The lead compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics, indicating its potential as a more effective treatment option .
Case Study: Pain Management
A clinical trial assessed the analgesic effects of a pyrazole derivative in patients with chronic pain conditions. Results indicated a reduction in pain scores comparable to those achieved with conventional NSAIDs, suggesting that pyrazole compounds could serve as alternative pain management therapies .
Mechanism of Action
The mechanism of action of 4-(3-(Benzyloxy)phenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The benzyloxy group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target enzyme or receptor.
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazole derivatives exhibit diverse biological activities depending on substituent type and position. Below is a comparative analysis:
Table 1: Key Pyrazole Derivatives and Their Properties
Physicochemical Properties
- LogP and Solubility : The benzyloxy group increases hydrophobicity (cLogP ~3.8), favoring blood-brain barrier penetration but requiring formulation optimization. Methoxy or carbaldehyde groups reduce cLogP (~2.5–3.0), enhancing aqueous solubility .
- Toxicity: In silico studies of benzyloxy derivatives predict low mutagenicity and carcinogenicity, whereas halogenated analogs may pose higher renal toxicity risks .
Q & A
Q. Optimization Strategies :
- Use high-purity starting materials to reduce side reactions.
- Monitor reaction progress via TLC or HPLC.
- Employ column chromatography or recrystallization for purification.
Basic Question: What spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
- Spectroscopy :
- Crystallography :
- Single-crystal X-ray diffraction (e.g., using SHELX software) resolves bond lengths and angles. For example, monoclinic systems (space group P21/c) with unit cell parameters a = 4.118 Å, b = 17.923 Å, and β = 97.35° .
Advanced Question: How can researchers evaluate the anticancer potential of this compound derivatives?
Answer:
Methodological Workflow :
Cytotoxicity Assays : Use MTT/WST-1 assays on cancer cell lines (e.g., MCF-7, PC-3). Compare IC₅₀ values (e.g., 2.13 ± 0.80 μM for compound 5o in MCF-7 cells) .
Mechanistic Studies :
- Cell Cycle Analysis : Flow cytometry to assess G2/M arrest (e.g., 66.40% tubulin polymerization inhibition for 5o ) .
- Apoptosis Assays : Annexin V/PI staining to quantify early/late apoptotic cells.
Target Validation :
- Tubulin Binding : Molecular docking (e.g., AutoDock Vina) identifies interactions with ASN 249, LYS 254, and TYR 224 residues .
Q. Resolution Strategies :
- Standardize protocols (e.g., CLIA-certified labs for cytotoxicity assays).
- Validate results using orthogonal methods (e.g., compare in vitro tubulin inhibition with in silico docking scores) .
Advanced Question: What computational approaches predict the compound’s toxicity and drug-likeness?
Answer:
- Lipinski’s Rule : Calculate c-log P (optimal <5), molecular weight (<500 Da), and hydrogen bond donors/acceptors using Molinspiration .
- Toxicity Prediction :
Q. Example Data :
| Parameter | This compound | Ideal Range |
|---|---|---|
| c-log P | 3.2 | <5 |
| Molecular Weight | 280.3 g/mol | <500 |
| Toxicity Risk | Low (mutagenicity: None predicted) | — |
Advanced Question: How are crystallographic challenges resolved during structure determination?
Answer:
Q. Key Metrics :
- R Factor : 0.040 (indicative of high accuracy).
- Data-to-Parameter Ratio : >20:1 to avoid overfitting .
Advanced Question: How do structural modifications influence biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
